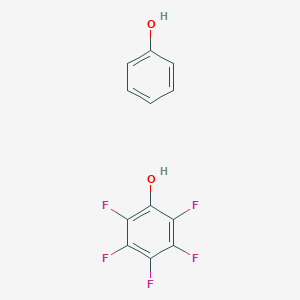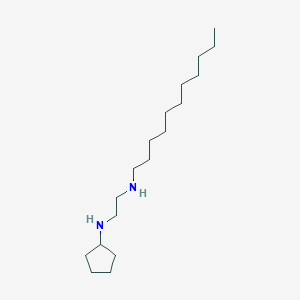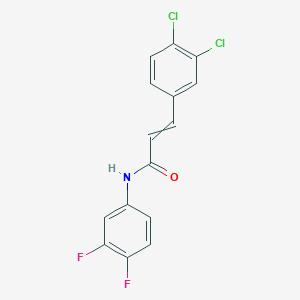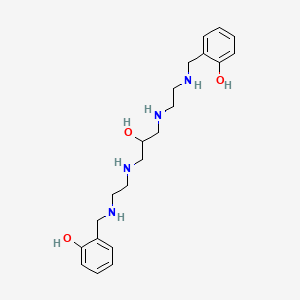![molecular formula C10H9Cl2N3OS2 B14231656 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-47-3](/img/structure/B14231656.png)
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound featuring a triazine ring, a thiophene moiety, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the Sulfanyl Group: The chlorinated thiophene is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Construction of the Triazine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine or thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, for use in electronics or coatings.
Mécanisme D'action
The mechanism of action of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The sulfanyl group and the triazine ring are likely to play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-thione
Uniqueness
The uniqueness of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
824983-47-3 |
|---|---|
Formule moléculaire |
C10H9Cl2N3OS2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
3-[(2,5-dichlorothiophen-3-yl)methylsulfanyl]-6-ethyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9Cl2N3OS2/c1-2-6-9(16)13-10(15-14-6)17-4-5-3-7(11)18-8(5)12/h3H,2,4H2,1H3,(H,13,15,16) |
Clé InChI |
OWGUERNNCNXXSF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(NC1=O)SCC2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)


![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)






![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)



